1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)urea
Description
This compound is a urea derivative featuring a benzodioxole moiety linked via a phenylpyridazine core substituted with a piperidinyl group. Its structure integrates multiple pharmacophoric elements:
- Benzo[d][1,3]dioxol-5-yl group: A privileged scaffold in medicinal chemistry, known for enhancing metabolic stability and binding affinity to biological targets such as kinases and GPCRs .
- Pyridazine ring: A nitrogen-rich heterocycle that facilitates hydrogen bonding and π-π interactions, often utilized in anticancer and antiviral agents .
- Piperidin-1-yl substituent: Enhances solubility and modulates pharmacokinetic properties, including blood-brain barrier penetration .
- Urea linker: Provides rigidity and hydrogen-bonding capacity, critical for target engagement .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c29-23(25-18-8-10-20-21(14-18)31-15-30-20)24-17-6-4-16(5-7-17)19-9-11-22(27-26-19)28-12-2-1-3-13-28/h4-11,14H,1-3,12-13,15H2,(H2,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEVCCJONRLQIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)urea typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole derivative, which undergoes nitration, reduction, and subsequent coupling reactions to introduce the pyridazinyl and piperidinyl groups. The final step often involves the formation of the urea linkage under controlled conditions using reagents like isocyanates or carbamoyl chlorides.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions are meticulously controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under varying temperatures and solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally and functionally related derivatives, focusing on structural motifs, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison
Key Observations
Piperidin-1-yl vs. piperazine (e.g., 12): Piperidine’s lower basicity may reduce off-target interactions compared to piperazine derivatives .
Biological Activity :
- Urea-linked derivatives (e.g., 5g ) exhibit marked anticancer activity against the NCI-60 panel, suggesting the target compound’s urea linker is advantageous for cytotoxicity .
- Bichalcone-piperazine hybrids (e.g., 12 ) show NF-κB inhibition, highlighting the therapeutic versatility of benzodioxol-containing compounds .
Physicochemical Properties :
- Melting Points : Urea derivatives like 5g exhibit high melting points (>250°C), correlating with crystallinity and stability, which may translate to favorable formulation properties .
Synthetic Accessibility :
- The target compound’s synthesis likely involves Pd-catalyzed cross-coupling (evidenced in benzodioxol-pyridine analogs ), while 5g employs Ullmann-type reactions for urea formation .
Table 2: Pharmacokinetic and Selectivity Profiles
| Property | Target Compound | 5g | 12 |
|---|---|---|---|
| Solubility (logP) | Moderate (predicted) | Low (logP ~3.5) | Low (logP ~4.0) |
| Metabolic Stability | High (benzodioxol) | Moderate | Low (acryloyl) |
| Selectivity | Kinase-specific | Broad-spectrum | NF-κB-specific |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
